

Spectroscopic Analysis of 2-Bromo-2',4'-difluoroacetophenone: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromo-2',4'-difluoroacetophenone

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This guide provides a detailed spectroscopic analysis of **2-Bromo-2',4'-difluoroacetophenone** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. To offer a comprehensive understanding of its spectral characteristics, a direct comparison is made with the structurally similar 2-Chloro-2',4'-difluoroacetophenone. This document presents quantitative NMR data in structured tables, outlines detailed experimental protocols, and includes visualizations to illustrate key structural features and analytical workflows.

Comparative ^1H NMR Data

The ^1H NMR spectra of **2-Bromo-2',4'-difluoroacetophenone** and its chloro-analogue reveal distinct chemical shifts and coupling patterns, primarily influenced by the halogen substituent on the α -carbon. The data, acquired in CDCl_3 , is summarized below.

Compound	Proton Assignment	Chemical Shift (δ) ppm	Multiplicity
2-Bromo-2',4'-difluoroacetophenone	-CH ₂ Br	4.47	singlet
Ar-H	6.92	multiplet	
Ar-H	7.01	multiplet	
Ar-H	8.00	multiplet	
2-Chloro-2',4'-difluoroacetophenone	-CH ₂ Cl	4.71	singlet
Ar-H	6.90 - 7.05	multiplet	
Ar-H	8.05 - 8.15	multiplet	

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide insights into the carbon framework of the molecules. The electronegativity of the α -halogen significantly impacts the chemical shift of the carbonyl and the adjacent methylene carbon.

Compound	Carbon Assignment	Chemical Shift (δ) ppm
2-Bromo-2',4'-difluoroacetophenone	-CH ₂ Br	30.5
Ar-C	104.9 (d, J=25.5 Hz)	
Ar-C	112.5 (d, J=21.5 Hz)	
Ar-C	120.5 (d, J=11.5 Hz)	
Ar-C	132.8 (d, J=9.5 Hz)	
Ar-C	163.0 (d, J=12.0 Hz)	
Ar-C	166.0 (d, J=12.0 Hz)	
C=O	189.5	
2-Chloro-2',4'-difluoroacetophenone	-CH ₂ Cl	41.5
Ar-C	104.7 (d, J=25.0 Hz)	
Ar-C	112.3 (d, J=21.0 Hz)	
Ar-C	120.2 (d, J=11.0 Hz)	
Ar-C	132.5 (d, J=9.0 Hz)	
Ar-C	162.8 (d, J=11.5 Hz)	
Ar-C	165.8 (d, J=11.5 Hz)	
C=O	190.2	

Experimental Protocols

General NMR Acquisition

NMR spectra were recorded on a Bruker AVANCE III 500MHz instrument using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.[1]

¹H NMR Spectroscopy

Proton NMR spectra were acquired with a spectral width of -2 to 18 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1.5 seconds. A total of 16 scans were performed for each sample.

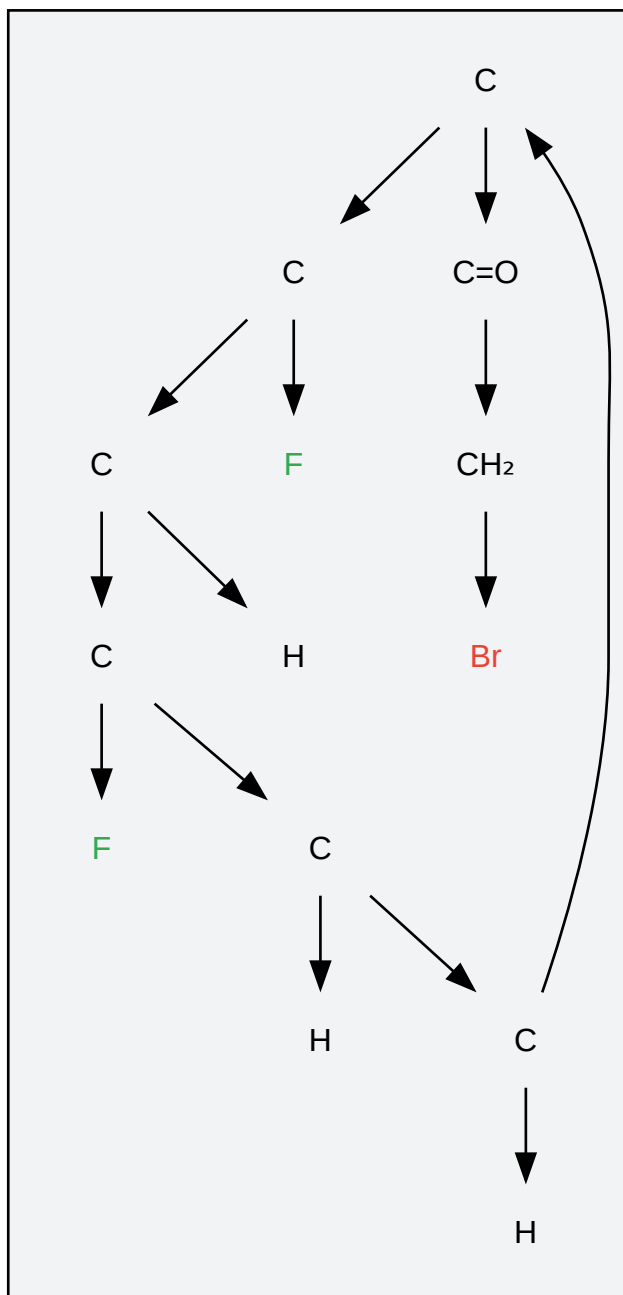
¹³C NMR Spectroscopy

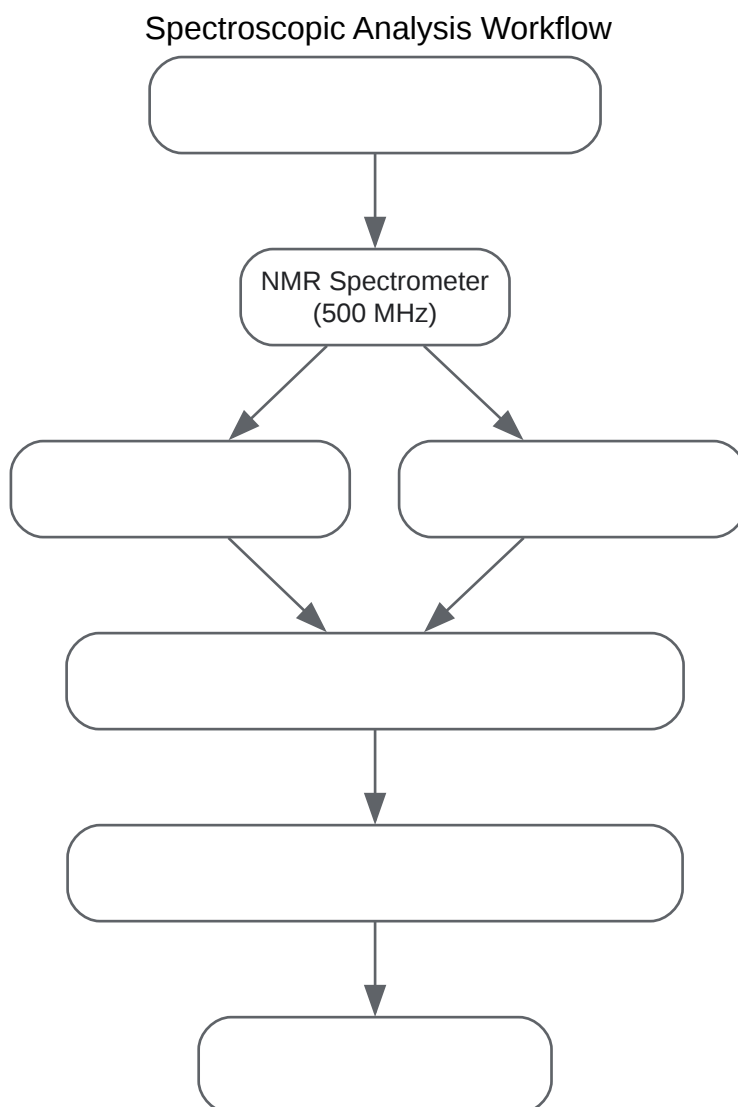
Carbon-13 NMR spectra were obtained with proton decoupling. The spectral width was set from 0 to 220 ppm, with an acquisition time of 0.8 seconds and a relaxation delay of 2.0 seconds.

Visualizing Molecular Structure and Analysis Workflow

The following diagrams illustrate the chemical structure of **2-Bromo-2',4'-difluoroacetophenone** and the general workflow for its spectroscopic analysis.

Chemical Structure of 2-Bromo-2',4'-difluoroacetophenone

[Click to download full resolution via product page](#)Caption: Molecular structure of **2-Bromo-2',4'-difluoroacetophenone**.



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Caption: General workflow for NMR spectroscopic analysis.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]

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